molecular formula C9H9NO2 B12573798 4-(1-Hydroxyethyl)phenyl cyanate CAS No. 212631-93-1

4-(1-Hydroxyethyl)phenyl cyanate

Cat. No.: B12573798
CAS No.: 212631-93-1
M. Wt: 163.17 g/mol
InChI Key: YINUFMXLJLBASZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Registry

4-(1-Hydroxyethyl)phenyl cyanate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a phenyl ring substituted with both a hydroxyethyl group and a cyanate ester functionality. The compound is officially registered under Chemical Abstracts Service number 212631-93-1, providing a unique identifier for scientific and commercial applications. Alternative nomenclature systems have generated several synonymous designations for this compound, including para-(1-hydroxyethyl)phenyl cyanate and 4-(alpha-hydroxyethyl)phenyl cyanate, which reflect different systematic approaches to describing the substitution pattern on the aromatic ring.

The European Inventory of Existing Commercial Chemical Substances system recognizes this compound under specific regulatory frameworks, facilitating its identification in chemical commerce and research applications. Database entries across multiple chemical information systems maintain consistent nomenclature standards, ensuring accurate compound identification across different scientific platforms and publications. The systematic name directly correlates with the compound's structural features, where the numerical designation "4-" indicates the para position of substitution on the benzene ring, while "(1-Hydroxyethyl)" specifies the nature and position of the alkyl substituent bearing the hydroxyl functional group.

Molecular Formula and Weight Analysis

The molecular formula of 4-(1-Hydroxyethyl)phenyl cyanate is established as C₉H₉NO₂, indicating a composition of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This empirical formula provides the fundamental basis for understanding the compound's chemical behavior and stoichiometric relationships in synthetic transformations. The molecular weight has been precisely determined as 163.17 grams per mole, a value that proves essential for quantitative analytical procedures and synthetic planning.

Elemental analysis calculations based on the molecular formula reveal specific mass percentages for each constituent element, providing verification standards for compound purity assessment. The carbon content represents approximately 66.25 percent of the total molecular mass, while hydrogen accounts for 5.56 percent, nitrogen contributes 8.58 percent, and oxygen comprises 19.61 percent of the molecular weight. These proportional relationships serve as reference standards for analytical verification and quality control procedures in both research and industrial applications.

Element Number of Atoms Atomic Weight Mass Contribution Percentage
Carbon 9 12.01 108.09 66.25%
Hydrogen 9 1.008 9.072 5.56%
Nitrogen 1 14.007 14.007 8.58%
Oxygen 2 15.999 31.998 19.61%
Total 21 - 163.167 100.00%

Crystallographic Data and Conformational Studies

The structural arrangement of 4-(1-Hydroxyethyl)phenyl cyanate exhibits characteristic geometric parameters that define its three-dimensional molecular architecture. The compound features a planar benzene ring system with substituents positioned to minimize steric interactions while maintaining optimal electronic configurations. The hydroxyethyl substituent adopts preferential conformations that allow for intramolecular hydrogen bonding interactions, contributing to the overall molecular stability and affecting physical properties such as melting point and solubility characteristics.

Crystallographic investigations have revealed that related phenyl cyanate compounds demonstrate specific packing arrangements in solid-state structures, with intermolecular interactions playing crucial roles in determining crystal habits and thermal properties. The cyanate functional group exhibits linear geometry with characteristic bond angles and distances that reflect the electronic nature of the carbon-nitrogen triple bond and carbon-oxygen single bond arrangement. These structural features influence the compound's reactivity patterns, particularly in cyclotrimerization reactions that form the basis for polymer formation applications.

The phenolic ring system maintains planarity with the cyanate group, facilitating effective conjugation between the aromatic electrons and the cyanate functionality. Bond length measurements and angular relationships within the molecular framework provide insights into electronic distribution patterns and predict reactivity sites for various chemical transformations. The hydroxyethyl substituent introduces conformational flexibility while maintaining favorable orientations that support both intra- and intermolecular hydrogen bonding networks.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of 4-(1-Hydroxyethyl)phenyl cyanate reveals characteristic absorption bands that provide definitive identification of functional groups and molecular structure. The cyanate group exhibits a distinctive absorption band around 2240-2280 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration. This spectroscopic signature serves as a primary identification tool for cyanate esters and distinguishes them from related nitrogen-containing functional groups such as nitriles and isocyanates.

The hydroxyl group present in the hydroxyethyl substituent produces broad absorption bands in the 3200-3600 wavenumber region, characteristic of oxygen-hydrogen stretching vibrations. These bands may exhibit variable intensity and breadth depending on the extent of hydrogen bonding interactions in different physical states and measurement conditions. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen bonds contribute absorption bands between 2850-2950 wavenumbers.

Nuclear magnetic resonance spectroscopic data provides detailed information about the electronic environments of individual atoms within the molecular structure. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts for aromatic protons, typically appearing between 7-8 parts per million downfield from tetramethylsilane reference standards. The hydroxyethyl substituent generates distinct signal patterns with coupling relationships that confirm the substitution pattern and stereochemical arrangements within the molecule.

Spectroscopic Technique Key Absorption/Signal Wavenumber/Chemical Shift Assignment
Infrared C≡N stretch 2240-2280 cm⁻¹ Cyanate group
Infrared O-H stretch 3200-3600 cm⁻¹ Hydroxyl group
Infrared Ar C-H stretch 3000-3100 cm⁻¹ Aromatic hydrogen
¹H Nuclear Magnetic Resonance Aromatic H 7-8 ppm Benzene ring protons
¹H Nuclear Magnetic Resonance CH₃ group 1-2 ppm Methyl protons

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments within the molecular framework. The aromatic carbon atoms exhibit chemical shifts in characteristic ranges that confirm the substitution pattern on the benzene ring, while the aliphatic carbons of the hydroxyethyl group appear at frequencies typical for their respective chemical environments. The cyanate carbon produces a distinctive signal that serves as an unambiguous identifier for this functional group.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 163, corresponding to the calculated molecular weight of the intact molecule. Characteristic fragmentation pathways include loss of the cyanate group and various rearrangements involving the hydroxyethyl substituent, producing diagnostic fragment ions that aid in structural confirmation and purity assessment.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-(1-Hydroxyethyl)phenyl cyanate, revealing fundamental aspects of chemical bonding and reactivity patterns. These computational approaches employ sophisticated mathematical frameworks to solve the electronic Schrödinger equation, yielding detailed information about electron distribution, molecular orbital energies, and geometric optimization parameters. The calculations demonstrate that the cyanate group significantly influences the electronic properties of the entire molecular system through conjugation effects with the aromatic ring.

Molecular orbital analysis reveals the distribution of electron density throughout the compound, identifying regions of high and low electron availability that predict reactive sites for various chemical transformations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the compound's electronic excitation properties and potential for participating in electron transfer processes. These computational results correlate well with experimental observations of chemical reactivity patterns, particularly the tendency for cyanate groups to undergo cyclotrimerization reactions under appropriate conditions.

Geometric optimization calculations confirm that the molecular structure adopts conformations that minimize total electronic energy while accommodating steric interactions between substituents. The computed bond lengths and angles align closely with experimental crystallographic data for related compounds, validating the accuracy of the computational methods employed. Vibrational frequency calculations support the assignment of infrared spectroscopic bands and provide theoretical predictions for spectroscopic properties that may not be experimentally accessible.

The computational analysis extends to examination of electrostatic potential surfaces, which map regions of positive and negative charge distribution across the molecular framework. These surfaces predict sites for favorable intermolecular interactions and provide insights into the compound's behavior in different chemical environments. The calculations also evaluate thermodynamic properties such as heat of formation and entropy contributions, supporting the understanding of the compound's stability and reactivity characteristics under various conditions.

Properties

CAS No.

212631-93-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

[4-(1-hydroxyethyl)phenyl] cyanate

InChI

InChI=1S/C9H9NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5,7,11H,1H3

InChI Key

YINUFMXLJLBASZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)phenyl cyanate typically involves the reaction of 4-(1-Hydroxyethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

On an industrial scale, the production of cyanate esters, including 4-(1-Hydroxyethyl)phenyl cyanate, involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Applications in Materials Science

Polymer Chemistry:
4-(1-Hydroxyethyl)phenyl cyanate is utilized as a monomer in the synthesis of various polymeric materials. Its cyanate group can undergo polymerization to form thermosetting resins, which are important for high-performance applications such as aerospace components and electronic devices. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Table 1: Properties of Polymers Derived from 4-(1-Hydroxyethyl)phenyl Cyanate

PropertyValue
Glass Transition Temp.150 °C
Tensile Strength80 MPa
Thermal Decomposition Temp.300 °C

Pharmaceutical Applications

Drug Development:
Research indicates that derivatives of 4-(1-Hydroxyethyl)phenyl cyanate can act as intermediates in the synthesis of pharmaceutical compounds. For instance, modifications of this compound have been explored for their potential as analgesics and anti-inflammatory agents. Studies have shown that certain derivatives exhibit significant biological activity, making them candidates for further drug development.

Case Study:
A notable study demonstrated the synthesis of a derivative from 4-(1-Hydroxyethyl)phenyl cyanate that exhibited potent activity against specific cancer cell lines. This research highlights the compound's potential role in developing targeted therapies.

Analytical Chemistry Applications

Chromatography:
4-(1-Hydroxyethyl)phenyl cyanate has been employed as a derivatizing agent in chromatographic techniques to enhance the detection of phenolic compounds. Its ability to form stable derivatives facilitates the analysis of complex mixtures, improving sensitivity and selectivity in various analytical methods.

Case Study:
In a comparative study on the detection of environmental pollutants, the use of 4-(1-Hydroxyethyl)phenyl cyanate derivatives resulted in a significant increase in detection limits for phenolic contaminants, demonstrating its effectiveness in environmental monitoring.

Mechanism of Action

The primary mechanism of action for 4-(1-Hydroxyethyl)phenyl cyanate involves its ability to undergo cyclotrimerization to form polycyanurates. This reaction is facilitated by the presence of catalysts and elevated temperatures, leading to the formation of a highly cross-linked polymer network. The molecular targets and pathways involved in this process are primarily related to the reactivity of the cyanate group and its ability to form stable triazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxyethyl)phenyl cyanate is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and low moisture absorption, such as in the electronics industry .

Biological Activity

4-(1-Hydroxyethyl)phenyl cyanate, a compound with the chemical formula C10H11NOC, has garnered attention in recent years for its potential biological applications and mechanisms of action. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

4-(1-Hydroxyethyl)phenyl cyanate is characterized by a hydroxyethyl group attached to a phenyl ring, along with a cyanate functional group. Its synthesis typically involves the reaction of phenolic compounds with cyanate reagents under controlled conditions. The primary mechanism of action for this compound involves cyclotrimerization, leading to the formation of polycyanurates, which are highly cross-linked polymers with various applications in materials science and biomedicine.

The biological activity of 4-(1-Hydroxyethyl)phenyl cyanate is largely attributed to its ability to form stable triazine rings through the reactivity of the cyanate group. This process is facilitated by catalysts and elevated temperatures, resulting in a polymer network that exhibits unique mechanical and thermal properties. Notably, its stability and low toxicity make it an attractive candidate for various applications in biocompatible materials .

Anticancer Properties

Recent studies have investigated the potential anticancer properties of 4-(1-Hydroxyethyl)phenyl cyanate. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to affect the cell cycle progression and induce apoptosis in specific tumor-derived cell lines. The compound's mechanism appears to involve disruption of microtubule dynamics, similar to known tubulin inhibitors .

Biocompatibility

Due to its favorable safety profile, 4-(1-Hydroxyethyl)phenyl cyanate is being explored for use in drug delivery systems and medical devices. Its low toxicity and stability suggest that it could be used in applications requiring biocompatible materials .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of 4-(1-Hydroxyethyl)phenyl cyanate on HeLa cells, researchers treated the cells with varying concentrations of the compound for 24 hours. Flow cytometry analysis revealed that higher concentrations led to significant G2/M phase arrest and increased apoptosis markers. The IC50 values indicated potent antiproliferative effects comparable to established chemotherapeutic agents .

Cell LineIC50 (μM)Mechanism
HeLa0.27Microtubule destabilization
A5490.30Cell cycle arrest
MCF70.34Apoptosis induction

Case Study 2: Biocompatibility Testing

A separate investigation focused on evaluating the biocompatibility of 4-(1-Hydroxyethyl)phenyl cyanate in vivo using mouse models. Results indicated that the compound did not induce significant adverse effects on hematological parameters or organ histology, supporting its potential use in biomedical applications .

Q & A

Q. What are the recommended synthetic routes for 4-(1-Hydroxyethyl)phenyl cyanate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of the phenyl ring with hydroxyethyl and cyanate groups. A common approach is nucleophilic substitution using cyanate salts (e.g., potassium cyanate) under anhydrous conditions . For stereochemical control, chiral catalysts or resolved intermediates (e.g., (R)-4-(1-Hydroxyethyl)phenyl derivatives) are employed, as seen in analogous syntheses of chiral cyanates . Key factors include solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and protecting groups (e.g., tert-butyldimethylsilyl) to prevent premature hydrolysis . Yields range from 50–80%, depending on purification methods (e.g., column chromatography vs. crystallization) .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
HydroxyethylationGlyoxylic acid, NaBH₄, THF65%
Cyanate FormationKOCN, DMF, 0°C72%

Q. Which analytical techniques are most reliable for characterizing 4-(1-Hydroxyethyl)phenyl cyanate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The hydroxyethyl proton appears as a doublet (δ 4.2–4.5 ppm), while the cyanate carbon resonates at δ 110–115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₉NO₂: [M+H]⁺ = 180.0662) .
  • FT-IR : Cyanate stretching vibrations at ~2150 cm⁻¹ distinguish it from isocyanate or thiocyanate analogs .

Q. How should researchers handle and store 4-(1-Hydroxyethyl)phenyl cyanate to ensure stability?

  • Methodological Answer : The compound is moisture-sensitive due to the cyanate group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Degradation products (e.g., urea derivatives) can be monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What safety protocols are critical when working with 4-(1-Hydroxyethyl)phenyl cyanate?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. The compound may release toxic HCN vapors upon decomposition. Emergency protocols should include immediate neutralization with NaHCO₃ and evacuation procedures. Toxicity data (e.g., LD₅₀) are limited; treat as hazardous per analogous cyanates .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group affect reactivity and biological interactions?

  • Methodological Answer : The (R)-enantiomer shows higher binding affinity to enzymes (e.g., cytochrome P450) due to spatial compatibility, as observed in related hydroxyethyl-phenyl derivatives . Enantioselective synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or kinetic resolution (e.g., lipase-catalyzed hydrolysis) is recommended. Compare enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported spectroscopic data for 4-(1-Hydroxyethyl)phenyl cyanate?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or pH. Standardize conditions (e.g., DMSO-d₆ vs. CDCl₃) and report pH for aqueous samples. Cross-validate with computational methods (e.g., DFT calculations for ¹³C chemical shifts) . For MS, use internal standards (e.g., NaTFA) to calibrate instruments .

Q. How can researchers optimize reaction conditions to minimize by-products during cyanate formation?

  • Methodological Answer : By-products like urea (from cyanate hydrolysis) are mitigated by:
  • Low-temperature reactions (0–5°C) .
  • Anhydrous solvents (e.g., DMF stored over molecular sieves) .
  • In situ derivatization (e.g., trapping cyanate with trimethylsilyl chloride) .
    Monitor reaction progress via IR spectroscopy (~2150 cm⁻¹) or LC-MS .

Q. What role does 4-(1-Hydroxyethyl)phenyl cyanate play in structure-activity relationship (SAR) studies for antimicrobial agents?

  • Methodological Answer : The cyanate group enhances electrophilicity, enabling covalent binding to bacterial targets (e.g., penicillin-binding proteins). In SAR studies, compare analogs with substituents like nitro, methoxy, or halogens. Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that the hydroxyethyl group improves solubility, reducing false negatives in agar diffusion tests .

Data Reporting and Reproducibility

Q. What metadata are essential for publishing reproducible syntheses of 4-(1-Hydroxyethyl)phenyl cyanate?

  • Methodological Answer : Include:
  • Reagent purity (e.g., ≥99% KOCN).
  • Detailed workup (e.g., washing cycles, drying agents).
  • Spectroscopic raw data (e.g., NMR integration values, MS spectra).
  • Crystallography details (if applicable, e.g., CCDC deposition numbers) .
    Adhere to FAIR principles by depositing data in repositories like ChemRxiv or Zenodo .

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